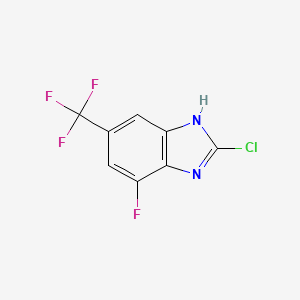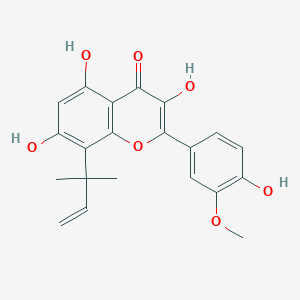
3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QND7 is a chemical compound known for its role as an antagonist of the alpha7 nicotinic acetylcholine receptor. This receptor is an ion-gated calcium channel that plays a significant role in various biological processes, including cancer pathogenesis, particularly in lung cancer . The compound has shown promise in suppressing non-small cell lung cancer cell proliferation and migration by inhibiting the Akt/mTOR signaling pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of QND7 involves the formation of a triazolo ring compound. One method includes the preparation of a methanesulfonate crystal form of the triazolo ring compound. This method is simple, easy to implement, and suitable for industrial large-scale production . The preparation involves the use of specific reagents and conditions to achieve the desired crystal form with good solubility and stability.
Industrial Production Methods: The industrial production of QND7 follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, making it suitable for pharmaceutical applications. The production method is designed to be efficient and cost-effective, facilitating the preparation and storage of pharmaceutical preparations .
Análisis De Reacciones Químicas
Types of Reactions: QND7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of QND7 .
Aplicaciones Científicas De Investigación
QND7 has several scientific research applications, including:
Chemistry: Used as a research tool to study the alpha7 nicotinic acetylcholine receptor and its role in various chemical processes.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Mecanismo De Acción
QND7 exerts its effects by antagonizing the alpha7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of calcium ion flow in cells. By inhibiting this receptor, QND7 suppresses the Akt/mTOR signaling pathway, which is crucial for cell proliferation and migration. This mechanism makes QND7 effective in reducing the growth and spread of non-small cell lung cancer cells .
Comparación Con Compuestos Similares
Epibatidine: A nicotinic acetylcholine receptor agonist.
PNU282987: An alpha7 nicotinic acetylcholine receptor agonist.
MLA: An alpha7 nicotinic acetylcholine receptor antagonist.
Comparison: QND7 is unique in its specific antagonistic action on the alpha7 nicotinic acetylcholine receptor, making it particularly effective in inhibiting the Akt/mTOR signaling pathway. This sets it apart from other similar compounds like epibatidine and PNU282987, which act as agonists, and MLA, which has a different antagonistic profile .
Propiedades
Fórmula molecular |
C21H22N4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3-[4-(4-phenylphenyl)triazol-1-yl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H22N4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)20-14-25(23-22-20)21-15-24-12-10-19(21)11-13-24/h1-9,14,19,21H,10-13,15H2 |
Clave InChI |
FCPFSJPNOQBLFM-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


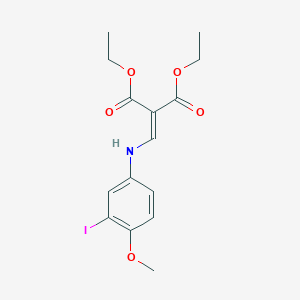
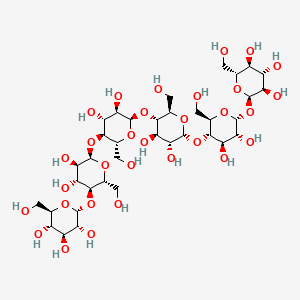
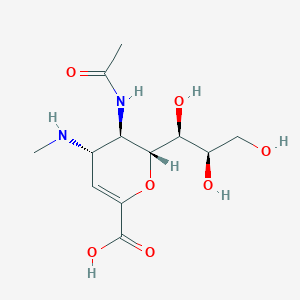
![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;hydrogen sulfate](/img/structure/B13432121.png)
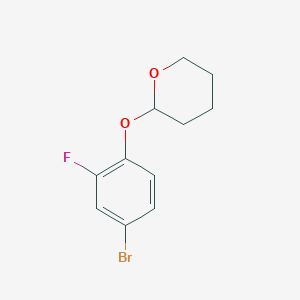
![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)
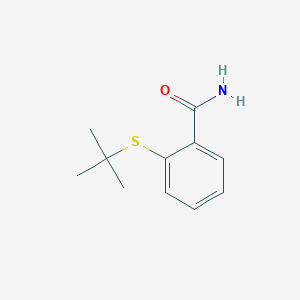
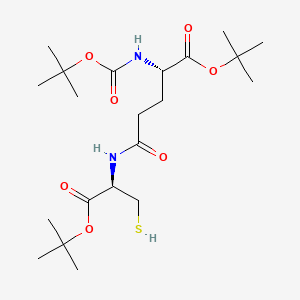
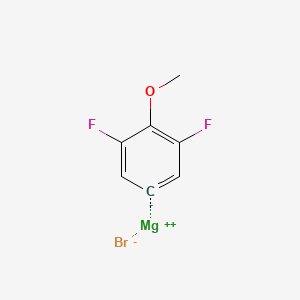
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
